tert-Butyl (2,2-dioxidotetrahydro-1H-thieno[3,4-c]pyrrol-3a(3H)-yl)carbamate
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Overview
Description
tert-Butyl (2,2-dioxidotetrahydro-1H-thieno[3,4-c]pyrrol-3a(3H)-yl)carbamate is a complex organic compound that features a tert-butyl group attached to a thieno[3,4-c]pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2,2-dioxidotetrahydro-1H-thieno[3,4-c]pyrrol-3a(3H)-yl)carbamate typically involves the reaction of a thieno[3,4-c]pyrrole derivative with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2,2-dioxidotetrahydro-1H-thieno[3,4-c]pyrrol-3a(3H)-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms in the thieno[3,4-c]pyrrole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
tert-Butyl (2,2-dioxidotetrahydro-1H-thieno[3,4-c]pyrrol-3a(3H)-yl)carbamate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, particularly in the development of novel organic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms, potentially leading to the discovery of new biochemical pathways or therapeutic targets.
Medicine: Research into the compound’s pharmacological properties could reveal its potential as a drug candidate or a tool for drug development.
Industry: Its chemical stability and reactivity make it useful in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-Butyl (2,2-dioxidotetrahydro-1H-thieno[3,4-c]pyrrol-3a(3H)-yl)carbamate exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The pathways involved can vary widely, from signal transduction and metabolic regulation to gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl (2,2-dioxidotetrahydro-1H-thieno[3,4-c]pyrrol-3a(3H)-yl)carbamate include other thieno[3,4-c]pyrrole derivatives and carbamate-containing molecules. Examples include:
- tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2-carboxylate
- 2-[(4,6-di-tert-butyl-2,3-dihydroxyphenyl)thio]acetic acid amides
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties. Its tert-butyl group provides steric hindrance and stability, while the thieno[3,4-c]pyrrole ring offers a versatile platform for further functionalization and application.
Properties
IUPAC Name |
tert-butyl N-(2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrol-3a-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4S/c1-10(2,3)17-9(14)13-11-6-12-4-8(11)5-18(15,16)7-11/h8,12H,4-7H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBCTFGSLFHNBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CNCC1CS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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